molecular formula C15H17NO4 B1625072 Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate CAS No. 227758-97-6

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate

Cat. No. B1625072
M. Wt: 275.3 g/mol
InChI Key: IZUKUAYQEZMUBG-ZDUSSCGKSA-N
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Description

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate is a compound with the following characteristics:



  • Chemical Formula : C₁₃H₁₆N₂O₂

  • Structure : It is a tetrahydro-2-pyridinecarboxylate derivative.

  • Chirality : The compound contains a stereogenic center at the 2-position (S configuration).



Synthesis Analysis

The synthetic route for Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate involves several steps. One possible approach includes the following transformations:



  • Starting Material : Begin with a suitable precursor containing a pyridine ring.

  • Reductive Amination : Introduce the carbonyl group at the 2-position by reductive amination of the pyridine ring.

  • Carbonylation : Convert the amine group to a carboxylic acid using carbonylation reactions.

  • Protection : Protect the newly formed carboxylic acid group using a suitable protecting group (e.g., CBz, which stands for benzyloxycarbonyl).

  • Methylation : Methylate the nitrogen at the 1-position to obtain the final product.



Molecular Structure Analysis

The molecular structure of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate consists of a tetrahydro-2-pyridine ring with a carboxylate group and a methyl group attached. The CBz protecting group shields the carboxylate functionality.



Chemical Reactions Analysis


  • Ozonolysis : The compound can undergo oxidative cleavage with ozone (O₃) to yield carbonyl compounds. The ozonide intermediate formed during ozonolysis can be further reduced to aldehydes or ketones, depending on the starting alkene structure.

  • Other Reactions : Additional reactions may involve nucleophilic substitutions, reductions, and transformations of the pyridine ring.



Physical And Chemical Properties Analysis


  • Physical State : The compound likely exists as a solid or crystalline material.

  • Melting Point : The melting point would need experimental determination.

  • Solubility : Solubility in various solvents should be investigated.


Safety And Hazards


  • Safety : Handle the compound with appropriate precautions, including protective equipment and proper ventilation.

  • Hazards : Assess potential hazards related to toxicity, flammability, and reactivity.


Future Directions


  • Investigate the compound’s biological activity, potential therapeutic applications, and pharmacological properties.

  • Explore synthetic modifications to enhance its efficacy or reduce side effects.




I have provided a comprehensive analysis of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate based on available information. If you need further details or have specific questions, feel free to ask! 🌟


properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,6-8,10,13H,5,9,11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUKUAYQEZMUBG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465894
Record name AG-E-65504
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate

CAS RN

227758-97-6
Record name AG-E-65504
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate
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Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate
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Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate
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Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate

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